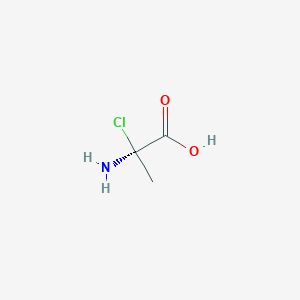

2-chloro-L-alanine

Description

BenchChem offers high-quality 2-chloro-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6ClNO2 |

|---|---|

Molecular Weight |

123.54 g/mol |

IUPAC Name |

(2R)-2-amino-2-chloropropanoic acid |

InChI |

InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

YIQPUJZXAGQSKG-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@](C(=O)O)(N)Cl |

Canonical SMILES |

CC(C(=O)O)(N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Unique Profile of a Constrained Amino Acid

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Chloro-L-alanine

Abstract: This technical guide provides a comprehensive analysis of 2-chloro-L-alanine, a non-canonical α-amino acid of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of properties to offer an in-depth exploration of the molecule's unique stereochemistry, plausible synthetic pathways, and predicted reactivity. We will resolve the critical distinction between its traditional "L" designation and its absolute "(R)" configuration under Cahn-Ingold-Prelog nomenclature, a frequent point of confusion. Furthermore, this guide presents detailed, theory-based predictions for its spectroscopic signature and outlines a robust experimental protocol for its synthesis, providing a foundational resource for scientists working with sterically constrained and reactive amino acid analogs.

2-Chloro-L-alanine, systematically known as (R)-2-amino-2-chloropropanoic acid, is a synthetic derivative of the proteinogenic amino acid L-alanine. Its structure is distinguished by the substitution of the α-hydrogen with a chlorine atom, creating a chiral quaternary α-carbon. This modification imparts significant and unique properties not found in its parent molecule or its more common isomer, 3-chloro-L-alanine (β-chloro-L-alanine).

The presence of the bulky and electronegative chlorine atom directly at the stereocenter introduces substantial steric hindrance, leading to a conformationally constrained structure. Such "constrained analogs" are invaluable tools in peptide science, as they can lock a peptide backbone into a specific conformation, which is crucial for enhancing binding affinity to biological targets, improving metabolic stability, and modulating bioavailability.[1][2] The geminal chloro-amino arrangement also presents a unique reactive center, making 2-chloro-L-alanine a versatile building block for the synthesis of other novel α,α-disubstituted amino acids.[3]

This guide serves as a technical deep-dive for researchers, providing the foundational chemical knowledge required to synthesize, characterize, and strategically deploy this intriguing molecule in advanced research applications.

Molecular Structure and Physicochemical Properties

Chemical Identity

A clear definition of 2-chloro-L-alanine is essential to distinguish it from its isomers. The pertinent identification data are summarized below.

| Identifier | Value | Source |

| Systematic Name | (R)-2-amino-2-chloropropanoic acid | PubChem |

| Common Name | 2-Chloro-L-alanine, α-Chloro-L-alanine | --- |

| CAS Number | Not explicitly assigned; requires differentiation from isomers | --- |

| Molecular Formula | C₃H₆ClNO₂ | PubChem |

| Molecular Weight | 123.54 g/mol | PubChem |

| Canonical SMILES | C(N)Cl | PubChem |

| InChI Key | YIQPUJZXAGQSKG-VKHMYHEASA-N | PubChem |

Predicted Physicochemical and Spectroscopic Data

Due to the scarcity of specific experimental data for 2-chloro-L-alanine in the literature, the following properties are predicted based on established chemical principles and analysis of analogous structures.

| Property | Predicted Value / Characteristics | Rationale |

| Appearance | White crystalline solid | Typical for amino acids. |

| Solubility | Soluble in water; soluble in polar organic solvents. | The zwitterionic nature promotes water solubility. |

| Stability | Moderate. Susceptible to hydrolysis or elimination under strong basic or thermal conditions. | The geminal chloro-amino moiety can be labile.[4] |

| ¹H-NMR (in D₂O) | Singlet, ~1.8-2.0 ppm (3H, -CH₃); Amine protons exchange with D₂O. | The quaternary α-carbon means no α-proton signal. The methyl group signal is expected to be slightly downfield from L-alanine's (~1.5 ppm) due to the influence of the adjacent chlorine. |

| ¹³C-NMR (in D₂O) | ~175-180 ppm (C=O); ~70-75 ppm (α-Carbon); ~25-30 ppm (-CH₃) | The α-carbon signal is significantly downfield from L-alanine's (~50 ppm) due to the strong deshielding effects of both the attached chlorine and nitrogen atoms.[5] The carbonyl and methyl carbons will be less affected but may show minor shifts. |

| Mass Spectrometry | [M+H]⁺ = 124.0163; exhibits characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio). | Calculated for C₃H₇ClNO₂⁺. The isotope pattern is a definitive feature for chlorinated compounds. |

The Crux of Stereochemistry: Why "L" is "(R)"

A critical aspect of 2-chloro-L-alanine is its absolute configuration. While it is derived from L-alanine, which has an (S) configuration, the introduction of chlorine at the α-position changes the priority of the substituents, resulting in an (R) designation. This is a classic example of how Cahn-Ingold-Prelog (CIP) nomenclature is determined by atomic number, not by synthetic origin.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign an absolute configuration (R or S) to a chiral center by ranking the attached groups.[6]

-

Identify the substituents: The four groups attached to the α-carbon of 2-chloro-L-alanine are: -Cl, -NH₂, -COOH, and -CH₃.

-

Assign priorities based on atomic number:

-

Priority 1: -Cl (Atomic number of Cl = 17)

-

Priority 2: -NH₂ (Atomic number of N = 7)

-

Priority 3: -COOH (The carbon is attached to two oxygens; atomic number of C = 6, O = 8)

-

Priority 4: -CH₃ (The carbon is attached to three hydrogens; atomic number of C = 6, H = 1)

-

-

Determine Configuration: To assign the configuration, the molecule is oriented so the lowest priority group (-CH₃, #4) points away from the viewer. The path from priority 1 → 2 → 3 is then traced. For 2-chloro-L-alanine, this path is clockwise, leading to the (R) designation.

The diagram below illustrates this assignment, contrasting it with the (S) configuration of the parent L-alanine.

Proposed Synthesis and Stereochemical Control

Synthetic Pathway Rationale

The key challenge is the stereoselective introduction of a chlorine atom at the α-position without racemization. This can be achieved by converting the N-protected alanine ester into its enolate, which is then trapped by an electrophilic chlorine source.

The proposed workflow is as follows:

-

N-Protection: The amino group of L-alanine is protected to prevent side reactions and facilitate enolate formation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of enolization but can be removed under mild acidic conditions.[7]

-

Carboxyl Protection: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to increase solubility in organic solvents and prevent it from interfering with the base-mediated enolization.

-

α-Chlorination: The doubly protected L-alanine is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding enolate. This enolate is then quenched with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to install the α-chloro substituent.[8]

-

Deprotection: The Boc and ester groups are removed via acid hydrolysis to yield the final product, 2-chloro-L-alanine hydrochloride.

Representative Experimental Protocol: α-Chlorination

This protocol is a representative method adapted from procedures for the α-chlorination of activated carboxylic acid derivatives.[8]

Step 3: α-Chlorination of Boc-L-Alanine Methyl Ester

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA, 1.1 equivalents) as a solution in THF is added dropwise via syringe. The solution is stirred for 15 minutes. A solution of Boc-L-alanine methyl ester (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred for an additional 1 hour at -78 °C to ensure complete enolate formation.

-

Causality Insight: The use of a strong, hindered base like LDA at cryogenic temperatures is critical. It ensures rapid and complete deprotonation at the α-carbon while minimizing side reactions like self-condensation or ester hydrolysis. The low temperature "freezes" the chiral conformation of the enolate, preventing racemization.

-

-

Electrophilic Quench: A solution of N-chlorosuccinimide (NCS, 1.2 equivalents), pre-dried under vacuum, in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Self-Validation: The reaction progress must be monitored by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding. Stalling may indicate insufficient base or inactive reagents.

-

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure Boc-(R)-2-chloro-alanine methyl ester.

Reactivity, Stability, and Mechanistic Considerations

The chemical behavior of 2-chloro-L-alanine is dominated by the two functional groups on its quaternary α-carbon.

-

Electrophilic α-Carbon: The α-carbon is attached to two electron-withdrawing groups (-Cl and the protonated amine/amide nitrogen), making it highly electron-deficient. The chlorine atom can act as a leaving group, rendering the α-carbon susceptible to nucleophilic attack. However, the extreme steric hindrance from the four substituents will significantly slow down typical Sₙ2 reactions. Sₙ1-type reactions are also possible, as the adjacent nitrogen and the chlorine atom's lone pairs can stabilize a transient carbocation intermediate through resonance (+M effect), though this is counteracted by their strong inductive withdrawal (-I effect).[9]

-

Stability: The compound is expected to be moderately stable under neutral or acidic conditions. In basic conditions, it may be prone to decomposition. Potential pathways include elimination of HCl to form a dehydroalanine derivative or intramolecular cyclization to form an aziridinone, both of which are highly reactive intermediates.

-

Peptide Coupling: When used as a building block in peptide synthesis, standard coupling reagents (e.g., HATU, HBTU) can be used to activate the carboxyl group. The α-amino group must be protected (e.g., with Fmoc or Boc) during this process. The steric bulk of the α-substituents may require longer coupling times or double-coupling protocols to achieve high yields.[10]

Applications in Drug Development and Chemical Biology

The unique structure of 2-chloro-L-alanine makes it a valuable, albeit underutilized, tool for advanced molecular design.

-

Conformationally Constrained Peptides: Incorporating 2-chloro-L-alanine into a peptide sequence restricts the dihedral angles (phi/psi) around that residue. This is a powerful strategy in rational drug design to pre-organize a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a target receptor or enzyme.[11]

-

Reactive Probes and Inhibitors: The electrophilic nature of the α-carbon makes it a potential warhead for covalent inhibitors. If positioned correctly in an enzyme's active site, a nucleophilic residue (e.g., Cys, His, Ser) could attack the α-carbon, displacing the chloride and forming an irreversible covalent bond.

-

Synthetic Intermediate: 2-Chloro-L-alanine can serve as a precursor for other α,α-disubstituted amino acids. The chloride can be displaced by a variety of nucleophiles (with the caveat of steric hindrance) to generate a library of novel amino acid building blocks for further synthetic exploration.

Conclusion

2-Chloro-L-alanine represents a fascinating case study in stereochemistry and synthetic design. Its identity as (R)-2-amino-2-chloropropanoic acid, despite its origin from L-alanine, underscores the importance of rigorous stereochemical analysis. While its synthesis and characterization are not widely reported, established principles of organic chemistry provide a clear and reliable roadmap for its preparation and predict a unique profile of steric constraint and chemical reactivity. For drug development professionals and chemical biologists, 2-chloro-L-alanine offers a powerful building block to enforce specific peptide conformations and to design novel reactive probes, opening new avenues for therapeutic innovation. Further experimental exploration of this compound is warranted to fully unlock its potential.

References

Click to expand

- Google Patents. (n.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.

- Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.

-

Silverman, R. B., & Holladay, M. W. (n.d.). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. PMC. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN105330557A - Preparation method of chiral alpha-amino acid.

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved February 5, 2026, from [Link]

-

StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved February 5, 2026, from [Link]

-

University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Retrieved February 5, 2026, from [Link]

-

Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, June 9). Stability of α-chlorocarbocations. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2021, July 28). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. ACS Catalysis. Retrieved February 5, 2026, from [Link]

-

PubMed. (2024, May 3). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. PubMed. Retrieved February 5, 2026, from [Link]

-

PubMed. (2011, February 14). Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis. PubMed. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Retrieved February 5, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Dalton Transactions. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2024, November 21). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. Beilstein Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and relative potencies of new constrained CRF antagonists. PubMed. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]

-

Reddit. (2024, May 15). Why are alpha keto radicals stabilized but alpha keto carbocations are not?. Retrieved February 5, 2026, from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Biodegradable alanine and phenylalanine alkyl ester polyphosphazenes as potential ligament and tendon tissue scaffolds. Retrieved February 5, 2026, from [Link]

Sources

- 1. Synthesis and relative potencies of new constrained CRF antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemconnections.org [chemconnections.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. peptide.com [peptide.com]

- 11. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of Peptidoglycan Biosynthesis by 2-Chloro-L-alanine

Executive Summary

The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan, represents a critical vulnerability for antimicrobial intervention. Its biosynthesis is a complex, multi-stage process that has been the target of many successful antibiotics. This guide delves into the specific inhibitory action of 2-chloro-L-alanine, an unnatural amino acid analogue, on the foundational cytoplasmic stages of peptidoglycan synthesis. We will explore the biochemical landscape of the target enzymes, dissect the precise molecular mechanism of inhibition, and provide detailed, field-proven experimental protocols for studying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific inhibitor-target relationship to inform novel antimicrobial strategies.

Chapter 1: The Indispensable Fortress: An Overview of Peptidoglycan Biosynthesis

The structural integrity and defined shape of most bacteria are maintained by the peptidoglycan sacculus, a massive, mesh-like macromolecule.[1] This structure is essential for survival, providing mechanical strength to withstand high internal osmotic pressure. Consequently, the biosynthetic pathway that constructs this fortress is an attractive target for antimicrobial agents, as its components are generally absent in eukaryotes.[2][3]

The synthesis is a spatially and temporally coordinated process spanning the cytoplasm, the cell membrane, and the periplasm.[1] The foundational steps, which occur in the cytoplasm, are of particular interest as they involve the synthesis of the unique D-amino acid precursors required for the peptide stem of the peptidoglycan monomer.[1][4] The pathway begins with the conversion of the common amino acid L-alanine into its stereoisomer, D-alanine. This reaction is catalyzed by the enzyme Alanine Racemase (Alr) .[4][5] Subsequently, two molecules of D-alanine are ligated together by D-alanine-D-alanine ligase (Ddl) , an ATP-dependent process, to form the D-Ala-D-Ala dipeptide.[4][6] This dipeptide is crucial for the final transpeptidation cross-linking steps that give the peptidoglycan its rigid structure.[5] Disruption of these initial cytoplasmic steps starves the cell of essential building blocks, leading to a weakened cell wall and eventual lysis.

Caption: Key cytoplasmic enzymes targeted for peptidoglycan synthesis inhibition.

Chapter 2: 2-Chloro-L-alanine: A Covalently-Acting Antimicrobial Agent

2-Chloro-L-alanine is an unnatural, halogenated analogue of the amino acid alanine.[7] It functions as a bacteriostatic agent by inhibiting the growth of a range of bacteria, including Escherichia coli and Bacillus subtilis.[8][9][10] Its efficacy stems from its ability to act as a mechanism-based inactivator, or "suicide inhibitor," of specific enzymes that utilize alanine as a substrate. While it can inhibit several pyridoxal 5'-phosphate (PLP)-dependent enzymes, its primary target within the peptidoglycan biosynthesis pathway is Alanine Racemase.[8][9][11]

The strategic advantage of a suicide inhibitor lies in its initial resemblance to the natural substrate, which allows it to be processed by the target enzyme's catalytic machinery. However, this processing unmasks a highly reactive chemical species that covalently and irreversibly modifies the enzyme's active site, leading to permanent inactivation.[11] This high specificity and irreversible nature make such compounds potent tools for research and potential scaffolds for therapeutic development.

Chapter 3: The Molecular Endgame: Mechanism of Alanine Racemase Inactivation

Alanine Racemase is a quintessential pyridoxal 5'-phosphate (PLP) dependent enzyme.[2] In its resting state, the aldehyde group of the PLP cofactor forms an internal aldimine (a Schiff base) with the ε-amino group of a lysine residue in the active site.[12] The catalytic cycle begins when the incoming substrate, L-alanine, displaces the lysine to form a new, external aldimine.[13] The enzyme then uses a two-base catalytic mechanism to abstract the α-proton, forming a stabilized quinonoid intermediate, which is then reprotonated on the opposite face to yield the D-alanine product.[13][14]

2-Chloro-L-alanine hijacks this very mechanism for its inhibitory action.

-

Formation of the External Aldimine: Like the natural substrate L-alanine, 2-chloro-L-alanine enters the active site and forms an external aldimine with the PLP cofactor.

-

α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from the inhibitor, just as it would from the natural substrate.

-

β-Elimination and Reactive Intermediate Formation: This is the critical, divergent step. Instead of simple reprotonation, the resulting carbanionic intermediate undergoes a spontaneous β-elimination of the chloride ion (HCl). This elimination reaction forms a highly electrophilic α,β-unsaturated imine, which is a potent Michael acceptor.[11]

-

Covalent Modification: A nearby nucleophilic residue within the enzyme's active site (e.g., the catalytic lysine itself or another proximal residue) performs a Michael addition, attacking the β-carbon of the reactive intermediate. This attack forms a stable, covalent bond between the inhibitor and the enzyme.[11]

This covalent adduct permanently blocks the active site, rendering the enzyme irreversibly inactivated. Each enzyme molecule that processes a molecule of 2-chloro-L-alanine effectively "commits suicide," which is the hallmark of this inhibition class.

Caption: Logical flow of the suicide inhibition of Alanine Racemase.

Chapter 4: From Theory to Bench: Experimental Validation of Inhibition

Validating the mechanism and quantifying the potency of an inhibitor like 2-chloro-L-alanine requires robust biochemical and cellular assays. The choice of assay depends on the specific question being asked, from confirming direct enzyme inhibition to assessing its effect in a live bacterial cell context.

Enzyme-Level Validation: Alanine Racemase Activity Assays

The primary goal here is to demonstrate a direct, time-dependent, and irreversible inhibition of purified Alanine Racemase.

Causality and Self-Validation: To ensure the observed effect is due to the specific action of the inhibitor on the enzyme, a series of controls is non-negotiable. The protocol must include:

-

No-Enzyme Control: To rule out non-enzymatic racemization or signal artifacts.

-

No-Substrate Control: To establish the baseline signal in the absence of any reaction.

-

Positive Control Inhibitor: Using a known Alr inhibitor, such as D-cycloserine, validates that the assay can detect inhibition.[15]

-

Vehicle Control (e.g., DMSO): To ensure the solvent used to dissolve the inhibitor has no effect on enzyme activity.

Protocol 1: Coupled Spectrophotometric Assay for Continuous Monitoring

This assay is ideal for kinetic studies and determining the rate of inactivation. It links the production of D-alanine to a detectable colorimetric or fluorometric signal.

-

Principle: Alanine Racemase converts L-alanine to D-alanine. D-amino acid oxidase (DAAO) then specifically oxidizes the newly formed D-alanine, producing pyruvate, ammonia, and hydrogen peroxide (H₂O₂).[16] The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a colored or fluorescent product that can be monitored in real-time.[16]

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, pH 8.0), PLP cofactor (20 µM), HRP (5-10 units/mL), DAAO (0.1-0.5 units/mL), and the chromogenic substrate.

-

Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add purified Alanine Racemase to the wells. To test for time-dependent inhibition, add 2-chloro-L-alanine (at various concentrations) and incubate for different time points (e.g., 0, 5, 15, 30 minutes) before starting the reaction.

-

Reaction Initiation: Add a saturating concentration of the substrate, L-alanine (e.g., 50 mM), to the wells to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis: The rate of reaction is determined from the slope of the linear portion of the progress curve. Plotting the remaining enzyme activity against the pre-incubation time for each inhibitor concentration allows for the determination of the inactivation rate constants.

-

Protocol 2: HPLC-Based Endpoint Assay for Direct Quantification

This method provides a direct and unambiguous measurement of both L- and D-alanine, confirming the enzyme's activity and its inhibition. It is particularly useful for validating results from coupled assays.

-

Principle: The enzymatic reaction is run for a fixed time and then stopped. The reaction mixture is then derivatized with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amine of both alanine enantiomers.[17] The resulting diastereomers have different retention times on a standard reverse-phase HPLC column and can be separated and quantified.[17][18]

-

Step-by-Step Methodology:

-

Enzymatic Reaction: Incubate purified Alanine Racemase with L-alanine substrate in the presence or absence of 2-chloro-L-alanine in a microfuge tube at 37°C for a fixed time (e.g., 15 minutes).

-

Reaction Quenching: Stop the reaction by adding an acid, such as 2 M HCl.[18]

-

Neutralization & Derivatization: Neutralize the reaction with an equivalent amount of base (e.g., 2 M NaOH).[18] Add a solution of Marfey's reagent in acetone and a bicarbonate buffer to make the solution alkaline, then incubate at 40°C for 1 hour.[17]

-

HPLC Analysis: Quench the derivatization reaction, dilute the sample, and inject it onto a C18 reverse-phase HPLC column. Monitor the elution of the diastereomers using a UV detector.

-

Data Analysis: Calculate the amount of D-alanine produced by comparing the peak area to a standard curve. Determine the percent inhibition by comparing the amount of product formed in the presence of the inhibitor to the uninhibited control.

-

Cellular-Level Validation: Whole-Cell Peptidoglycan Synthesis Assay

This assay provides crucial information on whether the inhibitor can penetrate the bacterial cell wall and membrane to reach its cytoplasmic target and inhibit peptidoglycan synthesis in a more physiologically relevant context.

-

Principle: This assay measures the incorporation of a radiolabeled precursor into the total peptidoglycan of whole bacterial cells.[19] Permeabilized E. coli cells can utilize externally supplied, radiolabeled UDP-N-acetyl-[¹⁴C]glucosamine ([¹⁴C]UDP-GlcNAc) to synthesize peptidoglycan.[19]

-

Step-by-Step Methodology:

-

Cell Preparation: Grow bacteria (e.g., E. coli) to mid-log phase, harvest, and permeabilize the cells using methods like ether treatment to allow uptake of the radiolabeled substrate.

-

Inhibition Assay: In a reaction mixture, combine the permeabilized cells, buffer, MgCl₂, ATP, and the test inhibitor (2-chloro-L-alanine). Pre-incubate to allow the inhibitor to act on its target.

-

Labeling Reaction: Initiate the synthesis by adding the radiolabeled substrate, [¹⁴C]UDP-GlcNAc.[19] Incubate for a time determined to be within the linear range of product formation.

-

Separation of Product: Stop the reaction and separate the newly synthesized, insoluble, radiolabeled peptidoglycan from the soluble, unincorporated substrate. This is typically done by spotting the reaction mixture onto filter paper and washing with a precipitating agent like trichloroacetic acid (TCA).

-

Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Data Analysis: Compare the counts per minute (CPM) from inhibitor-treated samples to untreated controls to calculate the percent inhibition of overall peptidoglycan synthesis.

-

| Assay Type | Key Parameter Measured | Primary Advantage | Key Consideration |

| Coupled Spectrophotometric | Rate of D-alanine production (indirect) | High-throughput, real-time kinetics | Prone to artifacts; requires validation of coupling enzymes |

| HPLC-Based Endpoint | Absolute quantity of D- and L-alanine | Direct, unambiguous quantification | Lower throughput, requires specialized equipment |

| Whole-Cell Incorporation | Total peptidoglycan synthesis | Physiologically relevant context | Does not identify the specific enzyme inhibited |

Chapter 5: Broader Implications and Future Directions

The study of 2-chloro-L-alanine provides a powerful model for understanding mechanism-based enzyme inactivation. While its broad reactivity with various PLP-dependent enzymes may limit its therapeutic potential due to off-target effects, the principles of its action are invaluable for rational drug design.[11][15] Future efforts could focus on designing haloalanine derivatives with modified side chains to enhance specificity for bacterial Alanine Racemase over host enzymes. By dissecting the molecular interactions that govern the inactivation of this crucial bacterial enzyme, we can develop more targeted and effective strategies to dismantle the bacterial fortress and combat the growing threat of antimicrobial resistance.

References

-

Denny, W. A. (n.d.). Peptidoglycan biosynthesis in bacteria and its inhibition - Mechanisms of action of antibiotics. Retrieved from [Link]

-

Park, I.-S., et al. (2009). Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 11), 1167–1175. Retrieved from [Link]

-

Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8, 1769. Retrieved from [Link]

-

Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8, 1769. Retrieved from [Link]

-

Paz-y-Miño, A. G., & Little, A. E. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). Retrieved from [Link]

-

Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168–207. Retrieved from [Link]

-

Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417–421. Retrieved from [Link]

-

Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. Retrieved from [Link]

-

Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]

-

Wikipedia. (n.d.). D-alanine—D-alanine ligase. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]

-

Uria-Nickelsen, M. R., et al. (2004). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 48(6), 2139–2145. Retrieved from [Link]

-

Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718–4723. Retrieved from [Link]

-

ProFoldin. (n.d.). Bacterial D-Ala-D-Ala ligase assay kits. Retrieved from [Link]

-

Cheung, K. S., et al. (1986). Di- and tripeptides of beta-chloro-L-alanine: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060–2068. Retrieved from [Link]

-

Prosser, G. A., & de Carvalho, L. P. S. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS Journal, 280(5), 1150–1166. Retrieved from [Link]

-

Wang, Y., et al. (2017). Assays for screening alanine racemase-specific inhibitors. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]

-

Goodlett, D. R., et al. (1995). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. Retrieved from [Link]

-

Hashimoto, A., et al. (1992). Cloning, Biochemical Characterization and Inhibition of Alanine racemase from Streptococcus iniae. bioRxiv. Retrieved from [Link]

-

Tanizawa, K., et al. (1997). A novel assay method for an amino acid racemase reaction based on circular dichroism. Journal of Biochemistry, 121(2), 241–246. Retrieved from [Link]

-

Shaw, J. P., et al. (1997). 1SFT: ALANINE RACEMASE. RCSB PDB. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic mechanism of alanine racemase and pathway for l-alanine.... Retrieved from [Link]

Sources

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alanine racemase - Wikipedia [en.wikipedia.org]

- 3. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroalanine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Cloning, Biochemical Characterization and Inhibition of Alanine racemase from Streptococcus iniae | bioRxiv [biorxiv.org]

- 19. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Stereospecific Synthesis of 2-chloro-L-alanine from L-serine

Abstract

This application note provides a detailed, three-step protocol for the synthesis of the non-proteinogenic amino acid 2-chloro-L-alanine from the readily available precursor, L-serine. The synthetic strategy hinges on the strategic protection of the amino and carboxyl functionalities, followed by a stereospecific chlorination of the β-hydroxyl group, and concluding with acidic deprotection to yield the target compound. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for producing 2-chloro-L-alanine, a valuable building block and enzyme inhibitor.

Introduction

2-chloro-L-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community due to its potent and often irreversible inhibitory effects on a variety of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its biological activity stems from its ability to act as a mechanism-based inactivator, or "suicide substrate," for enzymes such as alanine racemase and serine palmitoyltransferase.[1] This targeted inhibition makes 2-chloro-L-alanine a valuable tool for studying enzyme mechanisms and a promising lead compound in the development of novel antimicrobial and therapeutic agents.

The stereospecific synthesis of 2-chloro-L-alanine is crucial, as the biological activity is typically confined to a single enantiomer. The protocol detailed herein addresses this challenge by employing a robust strategy that ensures the retention of the L-configuration at the α-carbon while controlling the stereochemistry at the β-carbon during the chlorination step.

Overall Synthetic Strategy

The synthesis of 2-chloro-L-alanine from L-serine is accomplished in three main stages:

-

Protection of L-serine: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to its methyl ester. This yields the stable intermediate, N-Boc-L-serine methyl ester.

-

Stereospecific Chlorination: The hydroxyl group of the protected serine derivative is replaced with a chlorine atom via an Appel-type reaction, which proceeds with inversion of configuration at the β-carbon.

-

Deprotection: The Boc and methyl ester protecting groups are removed under acidic conditions to afford the final product, 2-chloro-L-alanine hydrochloride.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| L-Serine | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Acros Organics |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Methanol (MeOH), Anhydrous | ≥99.8% | EMD Millipore |

| Thionyl chloride (SOCl₂) | ≥99% | Alfa Aesar |

| Triphenylphosphine (PPh₃) | 99% | Strem Chemicals |

| Trichloroacetonitrile | 98% | TCI America |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | J.T. Baker |

| Diethyl ether (Et₂O), Anhydrous | ≥99% | VWR |

| Hydrochloric acid (HCl), concentrated | ACS Reagent | BDH |

| Ethyl acetate (EtOAc) | HPLC Grade | Honeywell |

| Hexanes | HPLC Grade | Pharmco-Aaper |

| Magnesium sulfate (MgSO₄), Anhydrous | Reagent Grade | Macron |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thionyl chloride and trichloroacetonitrile are toxic and corrosive. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive.

Step 1: Synthesis of N-Boc-L-serine methyl ester

This step involves the protection of the amino group of L-serine with a Boc group, followed by the esterification of the carboxylic acid.

Procedure:

-

N-Boc Protection:

-

To a solution of L-serine (10.5 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium bicarbonate (16.8 g, 200 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) to the stirred suspension over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the L-serine is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine as a white solid or viscous oil.

-

-

Methyl Esterification:

-

Dissolve the crude N-Boc-L-serine (assuming quantitative yield from the previous step, 100 mmol) in anhydrous methanol (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (11.9 g, 7.3 mL, 100 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a colorless oil. The product can be purified by column chromatography on silica gel if necessary.[2][3]

-

Step 2: Synthesis of N-Boc-2-chloro-L-alanine methyl ester

This crucial step involves the stereospecific conversion of the hydroxyl group to a chloride with inversion of configuration.

Procedure:

-

To a solution of N-Boc-L-serine methyl ester (21.9 g, 100 mmol) in anhydrous dichloromethane (200 mL) at 0 °C, add triphenylphosphine (28.9 g, 110 mmol).

-

Slowly add trichloroacetonitrile (15.8 g, 11.1 mL, 110 mmol) to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether (200 mL) to the residue to precipitate triphenylphosphine oxide.

-

Filter the solid and wash with cold diethyl ether.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-chloro-L-alanine methyl ester.

Step 3: Synthesis of 2-chloro-L-alanine hydrochloride (Deprotection)

The final step involves the removal of both the Boc and methyl ester protecting groups under acidic conditions.

Procedure:

-

Dissolve N-Boc-2-chloro-L-alanine methyl ester (assuming a yield from the previous step) in a solution of 4 M HCl in 1,4-dioxane (100 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Triturate the solid with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-chloro-L-alanine hydrochloride as a white to off-white solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |

| 1a | L-Serine | (Boc)₂O, NaHCO₃ | N-Boc-L-serine | >90 | >95 |

| 1b | N-Boc-L-serine | SOCl₂, MeOH | N-Boc-L-serine methyl ester | >85 | >95 |

| 2 | N-Boc-L-serine methyl ester | PPh₃, CCl₃CN | N-Boc-2-chloro-L-alanine methyl ester | 70-80 | >98 (after chromatography) |

| 3 | N-Boc-2-chloro-L-alanine methyl ester | 4 M HCl in dioxane | 2-chloro-L-alanine hydrochloride | >90 | >98 |

Process Visualization

Caption: Synthetic workflow for 2-chloro-L-alanine from L-serine.

Discussion

The presented protocol offers a reliable and reproducible method for the synthesis of 2-chloro-L-alanine. The choice of the Boc protecting group for the amine and a methyl ester for the carboxylic acid is strategic. The Boc group is stable to the conditions of esterification and the subsequent chlorination reaction, yet it can be readily removed under acidic conditions that also facilitate the hydrolysis of the methyl ester.

The key transformation, the chlorination of the hydroxyl group, is achieved using an Appel-type reaction. This reaction is known to proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. This stereochemical control is paramount for obtaining the desired L-enantiomer of 2-chloro-alanine. The use of triphenylphosphine and trichloroacetonitrile is an effective combination for this transformation.[4]

The final deprotection step with hydrochloric acid in dioxane provides the hydrochloride salt of the target amino acid, which is often more stable and easier to handle than the free amino acid. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and determination of the specific rotation.

Conclusion

This application note details a robust and stereospecific protocol for the synthesis of 2-chloro-L-alanine from L-serine. By following the outlined procedures, researchers can reliably produce this valuable compound for a wide range of applications in chemical biology and drug discovery. The methodology is well-documented and relies on established chemical transformations, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis.

References

- Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.109 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0109]

- Han, G., & Houghten, R. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24453–24459. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9053335/]

- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link: http://www.orgsyn.org/demo.aspx?prep=v70p0001]

- Kucińska, P., & Gierczyk, B. (2014). Preparation of methyl ester of L-serine. ResearchGate. [Link: https://www.researchgate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. Retrieved February 5, 2026, from [Link].

- Kudra, E., et al. (2018). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 23(11), 2845. [Link: https://www.researchgate.net/figure/Synthesis-of-b-chloro-l-alanine-derivatives-Boc-b-chloro-l-alanine-13-and-b-chloro_fig2_328795550]

- Al-Zoubi, R. M., et al. (2014). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Molecules, 19(7), 9848-9856. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270889/]

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link: https://www.reddit.com/r/chempros/comments/1b1j3z9/advice_on_nboc_deprotection_in_the_presence_of/]

- Toth, B. H., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223000/]

- Breslin, H. J., et al. (2011). Process for the preparation of protected l-alanine derivatives. Google Patents. [Link: https://patents.google.

- Gholap, S. L., & Török, B. (2012). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. ResearchGate. [Link: https://www.researchgate.net/publication/230605929_The_reaction_of_thionyl_chloride_with_b_amino_alcohols_a_computational_investigation_to_delineate_the_mechanisms_of_the_well-established_synthesis_that_forms_the_1-chloro-2-alkylaminoethanes_and]

- Parihar, P., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 941. [Link: https://www.frontiersin.org/articles/10.3389/fpls.2019.00941/full]

- de la Hoz, A., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link: https://www.researchgate.

- BenchChem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. [Link: https://www.benchchem.com/synthesis-of-boc-l-alanine-benzyl-ester]

- Fawcett, A., et al. (2021). Site Selective Chlorination of C(sp3)-H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 60(15), 8276-8283. [Link: https://pubmed.ncbi.nlm.nih.gov/33480134/]

- BenchChem. (2025). Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. [Link: https://www.benchchem.com/step-by-step-boc-deprotection-of-l-alanine]

- Merrill, A. H., & Henderson, J. M. (1988). Inhibition of Serine Palmitoyltransferase in Vitro and Long-Chain Base Biosynthesis in Intact Chinese Hamster Ovary Cells by Beta-Chloroalanine. Journal of Biological Chemistry, 263(25), 12519-12525. [Link: https://pubmed.ncbi.nlm.nih.gov/2842232/]

- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link: https://www.researchgate.net/post/How_should_I_deprotect_Boc-amino_group_without_breaking_ester_bond]

Sources

- 1. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation and Handling of 2-Chloro-L-alanine Stock Solutions for In Vitro Enzyme Inhibition Assays

Abstract: 2-Chloro-L-alanine is a pivotal tool compound for researchers in enzymology, microbiology, and oncology due to its activity as an inhibitor of various pyridoxal phosphate-dependent enzymes. The integrity of in vitro experimental data derived from the use of this compound is fundamentally dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for the preparation, storage, and quality control of 2-chloro-L-alanine solutions. Adherence to these guidelines will ensure the reproducibility and reliability of assay results for researchers, scientists, and drug development professionals.

Scientific Background & Mechanism of Action

2-Chloro-L-alanine is an unnatural, bacteriostatic amino acid analog that serves as a potent inhibitor for a range of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor.[1][] Its inhibitory mechanism is central to its utility in biochemical and cellular assays.

Causality of Inhibition: The chloro-substituent at the beta-carbon of the alanine backbone makes it an effective suicide inhibitor or reversible inhibitor for certain PLP-dependent enzymes.[][3] The enzyme's catalytic machinery mistakenly processes 2-chloro-L-alanine, leading to either covalent modification of the active site or strong, reversible binding that blocks the binding of the natural substrate.

Key enzymatic targets include:

-

Alanine Racemase: Essential for bacterial cell wall synthesis, making it a target for antibacterial research.[1][4]

-

Alanine Aminotransferase (ALAT): A critical enzyme in amino acid metabolism. Its inhibition can impact cellular processes like D-glucose uptake, a mechanism explored in cancer research.[]

-

Threonine Deaminase and Transaminase B: Inhibition of these enzymes in bacteria like E. coli and Salmonella typhimurium disrupts the biosynthesis of branched-chain amino acids, leading to a requirement for isoleucine and valine for growth.[1][3]

The targeted disruption of these metabolic pathways allows researchers to probe enzyme function, validate drug targets, and screen for novel therapeutic agents.

Caption: General mechanism of 2-Chloro-L-alanine action.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for maintaining the chemical integrity of 2-chloro-L-alanine and ensuring user safety. The compound is a white, water-soluble solid.[5] It is classified as a hazardous substance, causing skin, eye, and respiratory system irritation.[5]

Summary of Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO₂ | [] |

| Molecular Weight | 123.54 g/mol | [][6] |

| Appearance | White to off-white crystalline powder | [5][7][8] |

| Melting Point | ~156-167 °C | [][5] |

| Solubility (Water) | ≥30 mg/mL (242.84 mM). Sonication recommended. | [1][4] |

| Solubility (Other) | Soluble in PBS (up to 50 mg/mL with ultrasound); Slightly soluble in DMSO. | [1][8] |

Safety & Handling Protocol:

-

Engineering Controls: Always handle 2-chloro-L-alanine powder within a chemical fume hood or a well-ventilated enclosure to prevent inhalation of dust particles.[9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11] For weighing larger quantities, an N95 dust mask is recommended.

-

Handling: Avoid contact with skin and eyes.[9][12] Prevent dust formation during weighing and transfer.[10][12]

-

Storage (Powder): Store the solid compound in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1][4] Protect from light and moisture.[7][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which is the foundation for creating accurate working solutions for in vitro assays. The use of sterile, high-purity water is essential to prevent contamination and interference from impurities.

Materials:

-

2-Chloro-L-alanine (CAS: 2731-73-9)

-

Nuclease-free, ultra-pure water (H₂O)

-

Conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Cryogenic storage vials

Equipment:

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Calibrated pipettes

Caption: Conceptual workflow for preparing assay concentrations.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound Fails to Dissolve | Insufficient agitation; Low-quality solvent. | Continue vortexing and sonication. [4]Ensure use of high-purity, deionized water. Gentle warming (to 37°C) can be attempted, but monitor for degradation. |

| Precipitate Forms After Thawing | Compound has come out of solution at low temperature. | Warm the aliquot to room temperature or 37°C and vortex thoroughly to redissolve before use. Ensure the solution is clear before pipetting. |

| Inconsistent Assay Results | Degradation from multiple freeze-thaw cycles; Inaccurate pipetting. | Always use a fresh aliquot for each experiment. [1]Ensure pipettes are calibrated regularly. Prepare a new stock solution if degradation is suspected. |

References

-

DL-Alanine 2021-11-01 - SAFETY DATA SHEET. (2021-11-01). Retrieved from [Link]

-

DL-Alanine - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]

-

Chloroalanine - Wikipedia. (n.d.). Retrieved from [Link]

-

L-ALANINE FOR BIOCHEMISTRY - Loba Chemie. (2019-06-11). Retrieved from [Link]

-

Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... - ResearchGate. (n.d.). Retrieved from [Link]

-

beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - NIH. (1982). Retrieved from [Link]

-

2-chloro-L-alanine | C3H6ClNO2 | CID 45086566 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 5. Chloroalanine - Wikipedia [en.wikipedia.org]

- 6. 2-chloro-L-alanine | C3H6ClNO2 | CID 45086566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. musashino.com [musashino.com]

- 8. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]

- 9. tmmedia.in [tmmedia.in]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.ca [fishersci.ca]

Covalent Labeling of Pyridoxal Phosphate (PLP)-Dependent Enzymes with 2-Chloro-L-alanine: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the covalent labeling of pyridoxal phosphate (PLP)-dependent enzymes using 2-chloro-L-alanine (β-chloro-L-alanine or BCA). As a mechanism-based inactivator, also known as a suicide inhibitor, 2-chloro-L-alanine serves as a powerful tool for identifying and characterizing the active sites of a wide range of enzymes.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in enzymology, chemical biology, and pharmacology. We will delve into the biochemical mechanism of action, provide step-by-step protocols for labeling and analysis, and discuss the applications of this technique in modern research.

Introduction: The Power of Suicide Inhibition

Mechanism-based inactivators are unreactive molecules that are transformed into highly reactive species by the catalytic action of their target enzyme.[3] This reactive intermediate then forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to irreversible inhibition.[2][4] This process is termed "suicide inhibition" because the enzyme essentially participates in its own inactivation.[3][4]

2-chloro-L-alanine is an amino acid analog that has been extensively used to target PLP-dependent enzymes.[1][5] These enzymes play crucial roles in a vast array of metabolic pathways, particularly in amino acid biosynthesis and degradation.[6][7] The specificity of 2-chloro-L-alanine for this class of enzymes makes it an invaluable probe for identifying new enzymes, elucidating catalytic mechanisms, and as a lead compound in drug discovery.[8]

Mechanism of Covalent Labeling

The inactivation of PLP-dependent enzymes by 2-chloro-L-alanine is a multi-step process that leverages the enzyme's natural catalytic cycle. The key cofactor, pyridoxal phosphate (PLP), is essential for this process.

The process unfolds as follows:

-

Schiff Base Formation: 2-chloro-L-alanine enters the active site and forms a Schiff base with the enzyme-bound PLP.[4] This is a standard initial step in the catalytic cycle of most PLP-dependent enzymes.

-

Enzymatic Conversion: The enzyme then proceeds with its catalytic reaction, treating the inhibitor as a substrate. It abstracts the α-proton from 2-chloro-L-alanine.

-

Elimination and Formation of a Reactive Intermediate: Following proton abstraction, the enzyme facilitates the elimination of the β-chloro group. This elimination results in the formation of a highly reactive α,β-unsaturated imine, specifically a 2-aminoacrylate intermediate, which is a potent Michael acceptor.[4][6]

-

Covalent Modification: A nucleophilic residue (e.g., lysine, cysteine, histidine) within the enzyme's active site attacks the electrophilic β-carbon of the 2-aminoacrylate intermediate.[4] This Michael addition reaction forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[4]

The following diagram illustrates the mechanistic pathway of enzyme inactivation by 2-chloro-L-alanine.

Caption: Mechanism of 2-chloro-L-alanine-mediated enzyme inactivation.

Materials and Reagents

Reagents

-

Purified target PLP-dependent enzyme

-

2-chloro-L-alanine (CAS: 2731-73-9)[]

-

Pyridoxal 5'-phosphate (PLP)

-

Sodium phosphate buffer (or other suitable buffer, pH 7.0-8.5)

-

Sodium chloride

-

Bovine Serum Albumin (BSA) (optional, as a stabilizing agent)

-

Reagents for protein quantification (e.g., Bradford or BCA assay kit)

-

Reagents for SDS-PAGE analysis (acrylamide/bis-acrylamide solution, TEMED, APS, etc.)

-

Coomassie Brilliant Blue or other protein stain

-

Reagents for enzyme activity assay specific to the target enzyme

Equipment

-

UV-Vis spectrophotometer

-

Incubator or water bath

-

Electrophoresis system (gel box, power supply)

-

Gel imaging system

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Dialysis tubing or centrifugal ultrafiltration devices

Experimental Protocols

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable storage buffer. The stability of the enzyme will vary, so it is recommended to store it at -20°C or -80°C in aliquots.[10]

-

2-chloro-L-alanine Stock Solution: Prepare a stock solution of 2-chloro-L-alanine (e.g., 100 mM) in water or the reaction buffer. 2-chloro-L-alanine is soluble in water.[11]

-

PLP Stock Solution: Prepare a stock solution of PLP (e.g., 10 mM) in water or a low molarity buffer. Protect the solution from light.

-

Reaction Buffer: A common reaction buffer is 50-100 mM sodium phosphate, pH 7.5, containing 100-200 mM NaCl. The optimal pH may vary depending on the specific enzyme.

Protocol 1: Determination of Optimal Labeling Conditions

It is crucial to determine the optimal concentration of 2-chloro-L-alanine and the incubation time required for complete inactivation. This is typically done by performing a time- and concentration-dependent inactivation study.

-

Enzyme Preparation: Thaw an aliquot of the purified enzyme. If the enzyme is in an apo-form (without PLP), it must be reconstituted. Incubate the enzyme with a 2-5 fold molar excess of PLP for 30 minutes at room temperature to ensure saturation of the active site.[12][13]

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the enzyme at a fixed concentration (e.g., 1-5 µM) in the reaction buffer.

-

Initiate Inactivation: Add varying concentrations of 2-chloro-L-alanine to each tube. A typical starting range would be from 0.1 mM to 10 mM. Include a control tube with no inhibitor.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

-

Enzyme Activity Assay: Immediately dilute the aliquot into the enzyme's specific activity assay mixture to measure the residual enzyme activity. The dilution will effectively stop the inactivation reaction by lowering the concentration of the inhibitor.

-

Data Analysis: Plot the percentage of remaining enzyme activity against time for each inhibitor concentration. This will allow you to determine the rate of inactivation and the optimal conditions for complete labeling.

Protocol 2: Bulk Labeling of the Enzyme

Once the optimal conditions are determined, you can proceed with labeling a larger quantity of the enzyme for downstream applications.

-

Reaction Setup: Prepare a reaction mixture containing the desired amount of enzyme and PLP (if necessary) in the reaction buffer.

-

Initiate Labeling: Add the predetermined optimal concentration of 2-chloro-L-alanine.

-

Incubation: Incubate the reaction for the time required for complete inactivation, as determined in Protocol 1.

-

Removal of Excess Inhibitor: After incubation, it is essential to remove the unreacted 2-chloro-L-alanine. This can be achieved by:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) overnight at 4°C with multiple buffer changes.

-

Centrifugal Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff to concentrate the labeled enzyme and remove the small molecule inhibitor.

-

-

Verification of Labeling: Confirm the covalent modification using the following methods.

Protocol 3: Verification of Covalent Labeling

A. SDS-PAGE Analysis:

-

Run samples of the unlabeled and labeled enzyme on an SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue.

-

Covalent modification may result in a slight shift in the molecular weight of the labeled enzyme, although this is often not detectable by standard SDS-PAGE. The primary purpose of this step is to check for protein integrity.

B. Mass Spectrometry:

-

For definitive confirmation of covalent labeling and identification of the modified residue, mass spectrometry is the method of choice.

-

Analyze the intact labeled protein to observe the mass shift corresponding to the addition of the inhibitor.

-

Perform peptide mapping (e.g., LC-MS/MS) of the digested labeled protein to identify the specific peptide and amino acid residue that has been modified.

C. Enzyme Activity Assay:

-

Measure the activity of the labeled enzyme after the removal of the excess inhibitor.

-

A successful labeling experiment should result in a significant and irreversible loss of enzyme activity compared to the untreated control.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Inactivation | Insufficient inhibitor concentration or incubation time. | Re-evaluate the optimal conditions as described in Protocol 1. |

| Enzyme is in the apo-form (lacks PLP). | Ensure the enzyme is pre-incubated with a molar excess of PLP.[12][13] | |

| Incorrect buffer pH or temperature. | Optimize the reaction conditions for your specific enzyme. | |

| Enzyme Precipitation | High concentration of enzyme or inhibitor. | Perform labeling at a lower protein concentration. |

| Buffer incompatibility. | Screen different buffer systems. | |

| No Observable Mass Shift in MS | Labeling efficiency is low. | Increase inhibitor concentration or incubation time. |

| The mass shift is too small to be detected. | Use high-resolution mass spectrometry. |

Applications in Research and Drug Development

-

Active Site Mapping: The identification of the covalently modified residue provides direct evidence of its location within the active site, aiding in the understanding of the enzyme's structure and function.[4]

-

Enzyme Mechanism Studies: The use of suicide inhibitors can help to elucidate the catalytic mechanism of an enzyme by trapping a reactive intermediate.[6]

-

Target Identification and Validation: 2-chloro-L-alanine and its derivatives can be used as probes to identify and validate novel PLP-dependent enzymes as potential drug targets.

-

Drug Discovery: The principle of suicide inhibition is a powerful strategy in drug design. By designing inhibitors that are specifically activated by a target enzyme, high selectivity and potency can be achieved.[2] For example, this approach has been explored for the development of antibacterial agents that target bacterial alanine racemase.[8]

References

-

Whalen, W. A., & Berg, C. M. (1982). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 150(2), 739–746. [Link]

-

Jez, J. M., et al. (2019). 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo. Journal of Biological Chemistry, 294(14), 5426-5437. [Link]

-

Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718–4723. [Link]

-

John, R. A., & Jones, D. D. (1998). Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase. Chemical Communications, (17), 1883-1884. [Link]

-

Al-Sanea, M. M., et al. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957–1979. [Link]

-

Taylor & Francis Online. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]

-

Mobashery, S., et al. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(10), 3591–3597. [Link]

-

ACS Publications. (n.d.). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation of alanine aminotransferase in serum by pyridoxal phosphate. Retrieved from [Link]

-

Shen, B., & Phillips, R. S. (1990). Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization. Journal of the American Chemical Society, 112(12), 4833-4838. [Link]

-

Lustig, V. (1977). Activation of alanine aminotransferase in serum by pyridoxal phosphate. Clinical Chemistry, 23(2 Pt 1), 175-177. [Link]

-

Centers for Disease Control and Prevention. (2016). Alanine Amino Transferase (ALT) Laboratory Procedure Manual. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of alanine aminotransferase in serum by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of 2-chloro-L-alanine in aqueous buffers

Technical Support Center: 2-Chloro-L-alanine Solubility

Welcome to the technical support guide for 2-chloro-L-alanine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to design robust and successful experiments.

Section 1: Understanding the Root Cause of Solubility Issues

2-Chloro-L-alanine, like other α-amino acids, is a zwitterionic molecule. This means it contains both a basic amino group and an acidic carboxylic acid group.[1] In solution, these groups can be protonated or deprotonated depending on the pH, leading to a net positive, neutral, or negative charge on the molecule.

The solubility of zwitterionic compounds is at its minimum at a specific pH known as the isoelectric point (pI) . At the pI, the net charge of the molecule is zero, which reduces its interaction with polar water molecules and promotes aggregation and precipitation. While the exact experimental pKa values for 2-chloro-L-alanine are not readily published, we can estimate them based on its parent amino acid, L-alanine, which has pKa values of approximately 2.34 for the carboxylic acid group and 9.87 for the amino group. The pI for simple amino acids is calculated by averaging these two pKa values.[2]

pI ≈ (pKa₁ + pKa₂) / 2